FGFR Inhibitory Potency: 7-Carboxylate Scaffold Exhibits Single-Digit Nanomolar Activity Against FGFR1-3
Derivatives bearing the 1H-pyrrolo[3,2-b]pyridine-7-carboxylate core demonstrate potent inhibition of fibroblast growth factor receptors (FGFRs), with reported IC₅₀ values in the low nanomolar range. Specifically, a 7-carboxylate-containing analog exhibited IC₅₀ values of 7 nM against FGFR1, 9 nM against FGFR2, and 25 nM against FGFR3 . In contrast, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—a regioisomeric alternative—has been primarily optimized for B-Raf and FGFR4 inhibition, with representative compounds showing IC₅₀ values of 13 nM for B-Raf V600E and 1.2 nM for FGFR4, but often with reduced pan-FGFR activity [1]. This divergence in kinase selectivity profiles underscores that the 4-azaindole 7-carboxylate scaffold is not interchangeable with the 7-azaindole core when targeting FGFR1-3.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | FGFR1 IC₅₀ = 7 nM; FGFR2 IC₅₀ = 9 nM; FGFR3 IC₅₀ = 25 nM (for a 7-carboxylate-containing pyrrolo[3,2-b]pyridine analog) |
| Comparator Or Baseline | 7-Azaindole scaffold (pyrrolo[2,3-b]pyridine): B-Raf V600E IC₅₀ = 13 nM; FGFR4 IC₅₀ = 1.2 nM; pan-FGFR activity not typically highlighted |
| Quantified Difference | 7-Carboxylate scaffold: pan-FGFR1-3 activity with nanomolar potency. 7-Azaindole scaffold: selective for B-Raf and FGFR4 over FGFR1-3. |
| Conditions | Biochemical kinase inhibition assays (Eurofins KinaseProfiler radiometric or similar) |
Why This Matters
Procurement of the 7-carboxylate regioisomer is essential for research programs targeting FGFR1-3-driven cancers; substitution with a 7-azaindole scaffold would misdirect SAR and fail to recapitulate the desired pan-FGFR inhibitory profile.
- [1] Huang, J.; Zhong, Z.; Pan, Z. Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy. Eur. J. Med. Chem. 2026, 302, 118303. View Source
